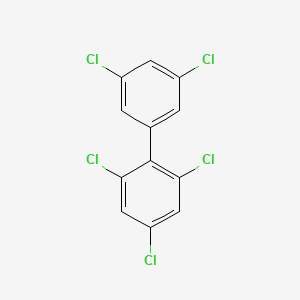

2,3',4,5',6-Pentachlorobiphenyl

Description

BenchChem offers high-quality 2,3',4,5',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,5',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSGJGMWSKAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866577 | |

| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-18-0 | |

| Record name | PCB 121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile of 2,3',4,5',6-Pentachlorobiphenyl (PCB 121)

Content Type: Technical Whitepaper Subject: Mechanistic Toxicology, Structure-Activity Relationships, and Experimental Protocols Audience: Research Scientists, Toxicologists, and Drug Discovery Specialists[1]

Executive Summary

2,3',4,5',6-Pentachlorobiphenyl (IUPAC Congener PCB 121) represents a critical distinct class within the polychlorinated biphenyl family: the Non-Dioxin-Like (NDL) PCBs .[1] Unlike its coplanar counterparts (e.g., PCB 126) that bind the Aryl hydrocarbon Receptor (AhR), PCB 121 is characterized by significant steric hindrance due to di-ortho substitution (2,6-position).[1] This structural constraint prevents the molecule from assuming a planar conformation, thereby nullifying AhR affinity while potentiating alternative toxicity pathways—most notably Ryanodine Receptor (RyR) sensitization and calcium signaling dysregulation .

This guide synthesizes the physicochemical identity, toxicokinetics, and molecular mechanisms of PCB 121, providing researchers with validated protocols for synthesis and bioassay.[1]

Physicochemical Identity & Structural Logic

Structural Architecture

The toxicity of PCB 121 is dictated by its chlorination pattern.

-

CAS Registry Number: 56558-18-0 (Generic for pentachlorobiphenyls), Specific isomer CAS: 74472-39-2.[1]

-

Structure:

-

Ring A (2,4,6-trichloro): The presence of chlorine atoms at both ortho positions (2 and 6) creates a "di-ortho" steric block.[1] This forces the two phenyl rings to twist out of plane (dihedral angle ~90°), rendering the molecule non-coplanar.

-

Ring B (3',5'-dichloro): Meta-substitution leaves the para position (4') open, influencing metabolic susceptibility.[1]

-

Quantitative Structure-Activity Relationship (QSAR)

The "di-ortho" substitution is the binary switch between Dioxin-Like (DL) and NDL toxicity.[1]

| Feature | PCB 121 (NDL) | PCB 126 (DL - Reference) | Toxicological Implication |

| Ortho-Cl | 2 (Positions 2,[1] 6) | 0 | PCB 121 cannot bind AhR; TEF = 0.[1] |

| Planarity | Non-Planar (Twisted) | Planar | PCB 121 targets RyR and membrane proteins. |

| Lipophilicity | Log Kow ~6.4 | Log Kow ~6.9 | High bioaccumulation potential for both. |

| Metabolism | CYP2B/3A Inducer | CYP1A Inducer | Distinct enzyme induction profiles.[1] |

Toxicokinetics (ADME)

Absorption and Distribution

PCB 121 is highly lipophilic (Log Kow > 6), driving rapid absorption across gastrointestinal membranes and sequestration into adipose tissue.

-

Blood Transport: Unlike DL-PCBs which partition heavily into lipoproteins, NDL-PCBs like 121 have a high affinity for Transthyretin (TTR) , particularly after hydroxylation.[1] This competition with thyroxine (T4) is a primary driver of thyroid disruption.

-

Neural Partitioning: The molecule readily crosses the blood-brain barrier (BBB), accumulating in lipid-rich neuronal membranes where it exerts local neurotoxicity.[1]

Metabolism (Biotransformation)

Metabolism is the rate-limiting step for elimination.[1]

-

Enzymatic Attack: The open para position on Ring B (4') and open meta positions on Ring A (3, 5) make PCB 121 more susceptible to metabolism than fully chlorinated congeners (e.g., PCB 153).[1]

-

CYP Isoform Specificity: PCB 121 induces and is metabolized by CYP2B and CYP3A subfamilies (CAR/PXR nuclear receptor activation), rather than the CYP1A/1B (AhR) pathway.

-

Arene Oxide Formation: Metabolism likely proceeds via the formation of an arene oxide intermediate at the 3',4' position, leading to hydroxylated metabolites (OH-PCBs) or methylsulfonyl metabolites (MeSO₂-PCBs).[1]

Molecular Mechanisms of Toxicity

The toxicity of PCB 121 is defined by calcium dyshomeostasis .

Ryanodine Receptor (RyR) Sensitization

This is the "signature" mechanism of NDL-PCBs. PCB 121 binds to the RyR (specifically RyR1 in muscle and RyR2 in the brain/heart).

-

Mechanism: It stabilizes the RyR channel in an open sub-conductance state .

-

Outcome: This lowers the threshold for Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum, causing "leaky" Ca²⁺ stores.

-

Impact: In neurons, this uncontrolled Ca²⁺ release triggers Ca²⁺-dependent signaling cascades (CaMKII, Calcineurin) that disrupt dendritic growth and synaptic plasticity.[1]

Visualizing the Pathway

The following diagram illustrates the divergence between NDL (PCB 121) and DL pathways.

Figure 1: Mechanistic divergence of PCB 121.[1] Note the blockade of the AhR pathway and potentiation of RyR-mediated calcium leakage.

Experimental Protocols

To ensure data integrity, researchers must use high-purity congeners (free of dioxin-like impurities) and specific functional assays.[1]

Protocol A: High-Purity Synthesis (Suzuki-Miyaura Coupling)

Rationale: Commercial PCB mixtures are unsuitable for mechanistic studies due to congener overlap.[1] De novo synthesis is required.

Reagents:

-

2,4,6-Trichlorophenylboronic acid[1]

-

1-Bromo-3,5-dichlorobenzene[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Base: Na₂CO₃ (2M aqueous)

Workflow:

-

Inert Atmosphere: Purge a reaction flask with Argon.

-

Reactants: Dissolve 1.1 eq of boronic acid and 1.0 eq of aryl bromide in Dimethoxyethane (DME).

-

Catalysis: Add 5 mol% Pd(PPh₃)₄ and 3 eq of Na₂CO₃.

-

Reflux: Heat to 80°C for 12-16 hours. Monitor via TLC/GC-MS.[1]

-

Workup: Partition between water/ethyl acetate. Dry organic layer over MgSO₄.[1]

-

Purification (Critical): Flash chromatography on Silica Gel (Hexane mobile phase).

-

QC Step: Verify purity >99% via GC-ECD and confirm structure via ¹H-NMR (look for specific splitting patterns of the 3',5' protons).

-

Protocol B: [³H]Ryanodine Binding Assay

Rationale: This assay quantifies the ability of PCB 121 to stabilize the RyR channel in an open state.

Materials:

-

Sarcoplasmic Reticulum (SR) vesicles (isolated from rabbit skeletal muscle).

-

[³H]Ryanodine (Specific Activity ~50-80 Ci/mmol).[1]

-

Assay Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50 µM CaCl₂, pH 7.4.[1]

Step-by-Step:

-

Preparation: Dilute SR vesicles to 1 mg/mL protein in Assay Buffer.

-

Incubation:

-

Control: Buffer + DMSO (vehicle).

-

Test: Buffer + PCB 121 (0.1 nM to 10 µM dose range).

-

Ligand: Add 1 nM [³H]Ryanodine.[4]

-

-

Equilibrium: Incubate at 37°C for 3 hours. (Note: High salt and temp favor specific binding).

-

Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold harvest buffer.[1]

-

Quantification: Measure retained radioactivity via Liquid Scintillation Counting.

-

Data Analysis: Plot Bound [³H]Ryanodine vs. log[PCB 121].

-

Expectation: A bell-shaped curve is typical for RyR modulators, but NDL-PCBs often show a sigmoidal increase in binding (activation) followed by a plateau.[1]

-

Risk Assessment & Environmental Relevance[5][6][7][8]

Neurotoxic Equivalency (NEQ)

Since PCB 121 has a Toxic Equivalency Factor (TEF) of 0 for dioxin-like toxicity, standard risk assessments underestimate its hazard.[1] Emerging frameworks propose Neurotoxic Equivalency (NEQ) factors based on RyR potency.

-

PCB 121 is a potent RyR agonist, comparable to PCB 95 (the most potent RyR activator).

Environmental Fate[1]

-

Persistence: High.[1] The 2,6-substitution hinders microbial degradation.[1]

-

Bioaccumulation: High Log Kow ensures biomagnification in aquatic food webs.[1]

-

Human Exposure: Primary route is dietary (fish/dairy). Levels in human serum are lower than PCB 153 but biologically relevant for neurodevelopmental windows.

References

-

Pessah, I. N., et al. (2010). "Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity."[1] Pharmacology & Therapeutics.[1]

-

Giesy, J. P., & Kannan, K. (1998). "Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment."[1] Critical Reviews in Toxicology.

-

Simon, T., et al. (2007). "Estimates of Cancer Potency of 2,3,4,5,6-Pentachlorobiphenyl... and other congeners."[1] Regulatory Toxicology and Pharmacology. (Context for NDL risk assessment).

-

Holland, E. B., et al. (2017). "Structure-Activity Relationships of Non-Dioxin-Like PCBs on Ryanodine Receptors."[1] Toxicological Sciences.

-

Safe, S. (1994). "Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment."[1] Critical Reviews in Toxicology.

Sources

- 1. Pcb 126 | C12H5Cl5 | CID 63090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',3,4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 47650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,3',4,6-Pentachlorobiphenyl | C12H5Cl5 | CID 93440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and transport of 2,3',4,5',6-Pentachlorobiphenyl

Executive Summary

This technical guide provides a comprehensive analysis of 2,3',4,5',6-Pentachlorobiphenyl (PCB 121) . Unlike the widely studied "dioxin-like" congeners, PCB 121 represents a distinct class of di-ortho substituted, non-coplanar PCBs . Its unique substitution pattern—characterized by a complete absence of vicinal hydrogen atoms—renders it exceptionally resistant to metabolic breakdown, distinguishing it as a hyper-persistent tracer in environmental matrices.

While historically utilized as an Internal Standard (IS) in analytical protocols due to its low abundance in legacy Aroclor mixtures, recent data indicates its emergence as an inadvertent byproduct in modern pigment manufacturing. This guide re-evaluates PCB 121’s fate, transport, and toxicity profile, providing updated protocols for its detection in the face of this shifting baseline.

Part 1: Molecular Identity & Physicochemical Drivers

The environmental behavior of PCB 121 is dictated by its specific chlorine substitution pattern. The molecule features a 2,4,6-trichloro substitution on one ring and a 3,5-dichloro substitution on the other.

Structural Analysis

-

IUPAC Name: 2,3',4,5',6-Pentachlorobiphenyl[1]

-

Ballschmiter & Zell (BZ) Number: 121

-

Ortho-Substitution: Di-ortho (Positions 2, 6).

-

Impact: The steric hindrance between the ortho-chlorines and the opposing ring forces the biphenyl rings into a non-coplanar (twisted) conformation (approx. 90°). This prevents binding to the Aryl Hydrocarbon Receptor (AhR), rendering PCB 121 non-dioxin-like .

-

-

Vicinal Hydrogen Status: Null.

-

Ring A (2,4,6-Cl): Hydrogens at 3, 5 are isolated between chlorines.

-

Ring B (3',5'-Cl): Hydrogens at 2', 4', 6' are isolated between chlorines.

-

Impact: The absence of adjacent (vicinal) hydrogen atoms blocks the formation of the 2,3- or 3,4-arene oxide intermediate, the primary pathway for rapid cytochrome P450-mediated metabolism.

-

Physicochemical Property Profile

These values drive the partition dynamics described in Part 2.

| Property | Value | Environmental Significance |

| Molecular Weight | 326.43 g/mol | Facilitates global distillation. |

| Log | 5.3 – 6.5 (Exp/Est) | High potential for bioaccumulation in lipid tissues; strong sorption to organic carbon in soil. |

| Log | ~7.42 | High retention in soil/vegetation; limits re-volatilization compared to lower congeners. |

| Henry’s Law Constant ( | ~ | Moderate volatility; facilitates "grasshopper" transport via air-water exchange. |

| Water Solubility | ~0.01 mg/L | Extremely low; transport is almost exclusively particle-bound. |

Part 2: Environmental Fate & Transport Mechanisms[2]

PCB 121 follows a "Grasshopper Effect" transport model, hopping from warm to cold climates. However, its high

Mechanism 1: The Metabolic Blockade (Persistence)

Most PCBs are degraded via CYP450 enzymes which insert oxygen at vicinal hydrogen sites (e.g., H-C-C-H

-

Degradation Pathway: Must proceed via slower, direct insertion mechanisms or anaerobic dechlorination (in sediments).

-

Half-Life: Estimated to be significantly longer than coplanar pentachlorobiphenyls due to steric protection against enzymatic attack.

Mechanism 2: Sorption Kinetics

With a Log

-

Aquatic Systems: It rapidly partitions into the organic fraction of suspended solids and settles into the sediment bed.

-

Bioavailability: Uptake is primarily dietary (ingestion of sediment/detritus) rather than bioconcentration from water.

Figure 1: Chemodynamic flux of PCB 121. Note the dominant pathway to sediment and biota, with limited degradation potential.

Part 3: Biotransformation & Toxicology[2][3][4][5]

Toxicity Profile: The "Phenobarbital-Like" Inducer

Researchers must distinguish PCB 121 from dioxin-like PCBs (dl-PCBs).

-

AhR Binding: Negligible. The di-ortho chlorines prevent the planar configuration required to fit the Aryl Hydrocarbon Receptor.

-

Enzyme Induction: PCB 121 induces CYP2B and CYP3A families (similar to Phenobarbital), rather than CYP1A1 (dioxin-like).

-

Neurotoxicity: Ortho-substituted PCBs are increasingly linked to neurotoxic outcomes. They can alter intracellular

signaling and dopamine levels in the brain, a mechanism distinct from AhR-mediated toxicity.

Metabolic Pathway (or lack thereof)

In mammalian systems, the primary route of elimination is hydroxylation and subsequent conjugation (glucuronidation).

-

Constraint: The 2,4,6 / 3,5 substitution leaves no adjacent unsubstituted carbons.

-

Consequence: Biotransformation is rate-limited by the difficult insertion of oxygen into isolated C-H bonds or the displacement of chlorine (NIH shift), leading to extreme bioaccumulation factors (BAF).

Figure 2: Metabolic fate of PCB 121. The red "T" indicates the blockade of the rapid epoxidation pathway due to structural constraints.

Part 4: Analytical Methodology

Crucial Note on Internal Standards: Historically, PCB 121 was used as an Internal Standard (IS) because it was virtually absent in Aroclor mixtures (1242, 1254, 1260).

-

Warning: If analyzing samples from pigment production sites or modern wastewater, PCB 121 may be present as a target analyte. In these cases, do not use PCB 121 as an IS ; switch to

-labeled PCB 121 or a fluorinated biphenyl.

Protocol: High-Resolution Determination in Sediment/Tissue

1. Sample Preparation & Extraction (Pressurized Liquid Extraction - PLE)

-

Rationale: PLE (e.g., ASE) uses high temperature/pressure to overcome the high desorption energy of PCB 121 from aged sediment carbon.

-

Step 1: Mix 10g dried sample with diatomaceous earth (dispersant).

-

Step 2: Spike with Surrogate Standard (

-PCB 121). -

Step 3: Extract with Hexane:Acetone (1:1) at 100°C, 1500 psi.

2. Purification (The "Acid Wash")

-

Rationale: Lipids and pigments interfere with MS detection. PCB 121 is stable in strong acid.

-

Step 1: Treat extract with concentrated Sulfuric Acid (

). -

Step 2: Vortex and centrifuge. Discard the acid (bottom) layer.

-

Step 3: Repeat until acid layer is colorless.

-

Step 4: Pass through a silica gel column for final fractionation.

3. Instrumental Analysis (GC-MS/MS)

-

System: Gas Chromatography with Triple Quadrupole Mass Spectrometry.

-

Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.2 mL/min (constant flow).

-

Ionization: Electron Impact (EI), 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 326 (Pentachloro molecular ion).

-

Product Ions: m/z 256 (Loss of

) and m/z 291 (Loss of -

Quantification: Isotope Dilution Method using the

signal.[2]

-

Figure 3: Analytical workflow for trace-level detection of PCB 121 using Isotope Dilution Mass Spectrometry.

References

-

United States Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 2,3',4,5',6-Pentachlorobiphenyl.Link

- Hansen, L. G. (1998). The Ortho Side of PCBs: Occurrence and Disposition. Kluwer Academic Publishers. (Fundamental text on non-dioxin-like PCB toxicity).

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. Link

-

Hu, D., & Hornbuckle, K. C. (2010). "Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments." Environmental Science & Technology, 44(8), 2822–2827. Link

-

Sander, R. (2015). "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15, 4399-4981. Link

Sources

metabolism and degradation pathways of 2,3',4,5',6-Pentachlorobiphenyl

Topic: Metabolism and Degradation Pathways of 2,3',4,5',6-Pentachlorobiphenyl (PCB 121) Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Environmental Scientists[1]

Executive Summary & Structural Determinants

2,3',4,5',6-Pentachlorobiphenyl (IUPAC No. 121) represents a distinct class of "Non-Dioxin-Like" (NDL) polychlorinated biphenyls.[1] Unlike its coplanar counterparts (e.g., PCB 126), PCB 121 exhibits significant steric hindrance due to its 2,6-di-ortho substitution pattern on the phenyl rings.[1] This structural characteristic dictates its inability to adopt a planar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), thereby shifting its toxicological profile toward neurotoxicity and endocrine disruption rather than classic dioxin-like toxicity.

Physicochemical Profile:

-

Structure: Ring A (2,4,6-trichloro) and Ring B (3,5-dichloro).[1]

-

Chirality: The parent molecule is achiral due to the internal symmetry of both rings (Ring A has

symmetry; Ring B has -

Metabolic Susceptibility: The presence of unsubstituted meta-para positions (specifically on Ring B) and meta positions (on Ring A) renders PCB 121 susceptible to oxidative metabolism, unlike fully chlorinated congeners.

Mammalian Metabolism: The Oxidative Pathway

In mammalian systems, the biotransformation of PCB 121 is primarily driven by Cytochrome P450 (CYP) monooxygenases. Due to its non-planar structure, PCB 121 is a poor substrate for CYP1A1/1A2 (which prefer planar molecules). Instead, it is metabolized predominantly by the CYP2B subfamily (in rodents) and CYP2B6 , CYP2A6 , and CYP3A4 (in humans).[1]

Mechanism of Hydroxylation

The metabolism proceeds via the insertion of oxygen into the C-H bonds, often involving an arene oxide intermediate.

-

Direct Insertion / Arene Oxide Formation:

-

Ring B Attack (Preferred): Ring B (3,5-dichloro) is less chlorinated than Ring A. The open 4'-position is flanked by two chlorine atoms, creating steric hindrance, yet 4'-hydroxylation is a major pathway.[1]

-

Ring A Attack: The 2,4,6-substitution leaves the 3 and 5 positions open.[1] Hydroxylation here yields 3-OH-PCB 121 .

-

Key Metabolites

Quantitative analysis of liver microsomes and in vivo serum typically reveals the following profile:

| Metabolite ID | Chemical Name | Mechanism of Formation | Toxicological Relevance |

| 4'-OH-PCB 121 | 2,3',4,5',6-Pentachloro-4'-biphenylol | Oxidation at the para position of Ring B. | Potential thyroid hormone mimic; binds Transthyretin (TTR).[1] |

| 3-OH-PCB 121 | 2,3',4,5',6-Pentachloro-3-biphenylol | Oxidation at the meta position of Ring A. | Associated with oxidative stress.[1] |

| 2'-OH-PCB 121 | 2,3',4,5',6-Pentachloro-2'-biphenylol | Oxidation at the ortho position of Ring B. | Can disrupt intracellular |

Visualization: Mammalian Metabolic Map[1]

Figure 1: CYP-mediated oxidative pathways of PCB 121 leading to hydroxylated metabolites and Phase II conjugates.

Environmental Degradation: Microbial Pathways

The environmental fate of PCB 121 is bifurcated based on oxygen availability. High-chlorine congeners like PCB 121 are recalcitrant to aerobic degradation until they undergo partial dechlorination anaerobically.

Anaerobic Reductive Dechlorination

In anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides mccartyi) utilize PCB 121 as an electron acceptor.[1]

-

Process: Removal of chlorine atoms from meta and para positions.[2]

-

Target: The para-chlorine on Ring A (position 4) or the meta-chlorines on Ring B (3', 5') are the most thermodynamically favorable targets.

-

Product: Conversion to lower chlorinated congeners (tetra- or trichlorobiphenyls) which are then susceptible to aerobic attack.

Aerobic Oxidative Degradation (Bph Pathway)

Once dechlorinated to a less substituted form (or if a specialized strain attacks the parent), the aerobic Biphenyl (bph) pathway is activated.

-

BphA (Dioxygenase): Adds two oxygens to the 2,3- or 3,4- positions.[1] For PCB 121, steric hindrance makes this difficult, but attack on the less chlorinated Ring B is possible if 2',3' or 4',5' positions are accessible.[1]

-

BphB (Dehydrogenase): Converts dihydrodiol to diol.

-

BphC (Dioxygenase): Cleaves the aromatic ring (meta-cleavage).

Visualization: Microbial Degradation Logic

Figure 2: Sequential anaerobic-aerobic degradation pathway required for mineralization of pentachlorobiphenyls.

Experimental Protocols

Protocol A: In Vitro Microsomal Metabolism Assay

Objective: To identify and quantify hydroxylated metabolites of PCB 121. Causality: The use of an NADPH regenerating system is critical to maintain the constant supply of electrons required by the CYP450 catalytic cycle.

-

Preparation: Thaw human or rat liver microsomes (20 mg/mL protein) on ice.

-

Reaction Mix:

-

Phosphate Buffer (0.1 M, pH 7.4).[1]

-

Microsomes (final conc. 0.5 mg/mL).

-

Substrate: PCB 121 (dissolved in DMSO, final conc. 50 µM). Keep DMSO < 0.5% v/v to prevent enzyme inhibition.

-

-

Pre-incubation: 5 minutes at 37°C.

-

Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Add ice-cold KOH (0.5 M) followed by extraction with hexane/methyl tert-butyl ether (MTBE).

-

Derivatization: Treat extract with diazomethane to convert OH-PCBs to methoxy-PCBs (MeO-PCBs) for stable GC-MS analysis.

Protocol B: Analytical Quantitation (GC-MS/MS)

Objective: Separation of atropisomers (if applicable for metabolites) and regioisomers.

-

Instrument: Gas Chromatograph coupled to Triple Quadrupole Mass Spectrometer.

-

Column: Non-polar capillary column (e.g., DB-5MS) for general separation.[1]

-

Note: For chiral resolution of metabolites (e.g., 2'-OH-PCB 121), use a chiral column (e.g., Chirasil-Dex).[1]

-

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity of chlorinated compounds.

-

Transitions: Monitor molecular ion

and

References

-

Grimm, F. A., et al. (2015).[1][3] "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. [Link]

-

Lehmler, H. J., et al. (2010).[1] "Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review." Environmental Science & Technology. [Link]

-

Bedard, D. L. (2008). "A Case Study for Microbial Biodegradation: Anaerobic Bacterial Reductive Dechlorination of Polychlorinated Biphenyls." Microbial Biodegradation: Genomics and Molecular Biology. [Link]

-

Safe, S. (1984). "Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action." Critical Reviews in Toxicology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). "Toxicological Profile for Polychlorinated Biphenyls (PCBs)." CDC. [Link]

Sources

A Technical Guide to the Toxicological Mechanisms of 2,3',4,5',6-Pentachlorobiphenyl (PCB-114)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning the toxicity of 2,3',4,5',6-Pentachlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener. Our focus is to move beyond a mere description of effects to an elucidation of the core toxicological pathways, providing a foundational understanding for professionals in toxicology and drug development.

Introduction: The Persistent Threat of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds that were widely used in industrial applications for decades due to their chemical stability and insulating properties.[1] This very stability, however, has led to their persistence in the environment, bioaccumulation in the food chain, and significant concerns for human and ecological health.[2][3] PCBs are categorized into two main groups based on their structure and primary mechanism of toxicity: dioxin-like and non-dioxin-like PCBs.[3][4]

2,3',4,5',6-Pentachlorobiphenyl (PCB-114) is a mono-ortho-substituted PCB, a structural characteristic that allows it to adopt a relatively planar (flat) conformation. This planarity is a critical determinant of its primary toxicological mechanism, aligning it with the "dioxin-like" category of PCBs.[5] The toxicity of these compounds is largely mediated through their interaction with a specific cellular protein: the Aryl Hydrocarbon Receptor (AhR).[6][7]

Part 1: The Core Mechanism - Aryl Hydrocarbon Receptor (AhR) Activation

The vast majority of toxic effects associated with dioxin-like compounds, including PCB-114, are initiated by the activation of the Aryl Hydrocarbon Receptor (AhR).[7][8] The AhR is a ligand-activated transcription factor that functions as an environmental sensor, responding to a wide array of exogenous and endogenous molecules.[9][10] In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP or XAP2), and the co-chaperone p23.[9][11]

The binding of a ligand like PCB-114 to the AhR's PAS-B domain triggers a cascade of events:[9][12]

-

Ligand Binding & Conformational Change: PCB-114 enters the cell and binds to the AhR, causing the receptor to undergo a conformational change. This change exposes a nuclear localization signal.

-

Nuclear Translocation: The ligand-AhR complex translocates from the cytoplasm into the nucleus.[13]

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[11][12]

-

DNA Binding & Gene Transcription: This newly formed AhR/ARNT heterodimer is a transcriptionally active complex. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes.[8][12]

-

Recruitment of Co-activators: The binding of the AhR/ARNT complex to a DRE facilitates the recruitment of transcriptional co-activators (e.g., CBP/p300, SRC-1), which initiates the transcription of a battery of downstream genes.[12]

This canonical pathway is the central pillar of PCB-114's mechanism of action.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-114.

Part 2: Downstream Consequences of AhR Activation

The activation of the AhR pathway by PCB-114 leads to the altered expression of a wide array of genes, culminating in a diverse range of toxicological effects.

Induction of Xenobiotic Metabolizing Enzymes

A primary and hallmark response to AhR activation is the potent induction of Phase I and Phase II drug-metabolizing enzymes.[14]

-

Cytochrome P450 Family 1 (CYP1): The most prominently induced genes are members of the cytochrome P450 1A and 1B subfamilies, including CYP1A1, CYP1A2, and CYP1B1.[15][16][17] While this induction is an adaptive response to metabolize xenobiotics, the resulting enzymes can also bioactivate other compounds (pro-carcinogens) into more toxic or carcinogenic metabolites.[16] The induction of CYP1A1, often measured by its ethoxyresorufin-O-deethylase (EROD) activity, is a sensitive and widely used biomarker for exposure to dioxin-like compounds.[18]

Endocrine Disruption

PCBs are well-documented endocrine-disrupting chemicals (EDCs).[2][19][20] The dioxin-like activity of PCB-114 contributes to this profile, primarily through:

-

Thyroid Hormone Disruption: AhR activation can alter the expression of genes involved in thyroid hormone synthesis, transport, and metabolism. This can lead to decreased circulating levels of thyroid hormones, which are critical for normal development, particularly of the central nervous system.[2][3]

-

Interference with Steroid Hormone Pathways: Sustained AhR activation can interfere with reproductive hormone signaling, contributing to reproductive and developmental toxicity.[20] PCBs have been associated with effects on the hypothalamic-pituitary-gonadal (HPG) axis.[20]

Immunotoxicity and Carcinogenicity

-

Immunotoxicity: The AhR plays a crucial role in regulating immune responses.[6][9] Its inappropriate activation by compounds like PCB-114 can lead to immunosuppression and a compromised ability to respond to pathogens.

-

Carcinogenicity: PCBs are reasonably anticipated to be human carcinogens.[2] The carcinogenic potential of dioxin-like PCBs is linked to the chronic activation of the AhR, which can promote cell proliferation and inhibit apoptosis, contributing to tumor promotion.

Neurotoxicity

While severe neurotoxicity is often associated with non-dioxin-like PCBs that interfere with intracellular signaling pathways like calcium homeostasis, developmental neurotoxicity is a key concern for all PCBs.[21] Exposure during critical windows of brain development can lead to impaired cognitive and motor functions.[2][22] This can be partly attributed to the disruption of thyroid hormone signaling, which is essential for proper neurodevelopment.[2][23]

Part 3: Experimental Methodologies for Mechanistic Investigation

To validate and quantify the dioxin-like activity of PCB-114, specific and robust methodologies are employed. These protocols form a self-validating system, where binding affinity, transcriptional activation, and enzymatic activity are assessed in concert.

Experimental Protocol 1: DRE-Luciferase Reporter Gene Assay

This in vitro assay is the gold standard for quantifying the ability of a compound to activate the AhR signaling pathway and induce gene transcription.

Causality: This protocol is chosen to provide a direct functional readout of the entire canonical AhR pathway. It measures the end-product—gene transcription—which is a culmination of ligand binding, nuclear translocation, ARNT dimerization, and DRE binding.

Methodology:

-

Cell Culture: Use a suitable cell line, such as the rat hepatoma cell line H4IIE or the mouse hepatoma line Hepa-1, stably or transiently transfected with a plasmid vector. This vector contains a luciferase reporter gene under the control of a promoter with multiple DRE sequences.

-

Compound Exposure: Plate the cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of PCB-114. Include a positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient to allow for transcriptional activation and protein expression (typically 4 to 24 hours).

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer to release the intracellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light.

-

Data Acquisition: Measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., total protein content or a co-transfected control reporter). Plot the normalized luminescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Caption: Experimental workflow for the DRE-Luciferase reporter gene assay.

Experimental Protocol 2: EROD (Ethoxyresorufin-O-deethylase) Assay

This assay measures the enzymatic activity of CYP1A1, providing a functional measure of a key downstream gene product induced by AhR activation.

Causality: This protocol validates the findings of the reporter assay by confirming that the transcriptional activation leads to the production of a functionally active enzyme. It provides a more physiologically relevant endpoint.

Methodology:

-

System Selection: The assay can be performed using either cultured cells (e.g., HepG2, H4IIE) treated with PCB-114 or liver microsomes isolated from animals exposed to PCB-114.

-

Exposure: Treat cells or animals with various concentrations of PCB-114 for a sufficient induction period (e.g., 24-72 hours).

-

Microsome Preparation (if applicable): For animal studies, isolate the liver, homogenize it, and prepare the microsomal fraction via differential centrifugation.

-

Assay Reaction: In a microplate, combine the cell lysate or microsomal fraction with a reaction buffer containing a cofactor (NADPH) and the substrate, 7-ethoxyresorufin.

-

Incubation: Incubate the plate at 37°C. The CYP1A1 enzyme will metabolize the non-fluorescent 7-ethoxyresorufin into the highly fluorescent product, resorufin.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm).

-

Data Analysis: Calculate the rate of resorufin formation. Normalize this rate to the total protein concentration in the sample. This yields the specific EROD activity (e.g., pmol/min/mg protein).

Part 4: Quantitative Toxicological Data

The "Toxic Equivalency Factor" (TEF) approach is used to assess the risk of mixtures of dioxin-like compounds.[24] This method compares the potency of an individual congener to that of the most potent dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1. The TEF for PCB-114 reflects its ability to elicit dioxin-like toxic effects via AhR activation.

| Compound | WHO-2005 TEF (Mammals) | Primary Mechanism |

| 2,3,7,8-TCDD (Dioxin) | 1 | AhR Activation |

| 2,3',4,5',6-Pentachlorobiphenyl (PCB-114) | 0.00003 | AhR Activation |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB-126) | 0.1 | AhR Activation |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153) | Non-Dioxin-Like (TEF not applicable) | AhR-Independent Mechanisms |

Data sourced from the World Health Organization (WHO) re-evaluation of TEFs.

This table highlights that while PCB-114 operates through the same AhR-mediated mechanism as the highly potent PCB-126 and TCDD, its relative potency is significantly lower.[7] In contrast, a non-dioxin-like congener such as PCB-153 does not have a TEF because its toxicity is not primarily mediated by the AhR.[7]

Conclusion

The toxicity of 2,3',4,5',6-Pentachlorobiphenyl (PCB-114) is fundamentally driven by its function as an agonist for the Aryl Hydrocarbon Receptor. Its mono-ortho structure allows for a sufficiently planar conformation to bind and activate this receptor, initiating a well-characterized signaling cascade. This activation leads to the altered transcription of numerous genes, most notably the CYP1 family of enzymes, and results in a spectrum of toxic outcomes including endocrine disruption, immunotoxicity, and potential carcinogenicity. Understanding this core mechanism is paramount for assessing the risks associated with PCB-114 exposure and for developing predictive models for the toxicity of other dioxin-like compounds. The experimental protocols outlined herein provide the essential tools for quantifying this activity and furthering our understanding of its toxicological impact.

References

- National Center for Biotechnology Information. (n.d.). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC.

- Frontiers. (n.d.). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases.

- ACS Publications. (2019). Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. Chemical Research in Toxicology.

- National Center for Biotechnology Information. (2018). AhR signaling pathways and regulatory functions - PMC.

- ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway.

- U.S. Environmental Protection Agency. (n.d.). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment.

- Environmental Working Group. (n.d.). PCB-114. Human Toxome Project.

- National Center for Biotechnology Information. (n.d.). Biological and toxicological effects of non-dioxin-like PCBs - PMC.

- National Center for Biotechnology Information. (n.d.). PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice.

- Taylor & Francis Online. (n.d.). Dioxin-Like and Non-Dioxin-Like Toxic Effects of Polychlorinated Biphenyls (PCBs): Implications For Risk Assessment.

- PubMed. (2000). Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. Central European Journal of Public Health.

- European Food Safety Authority. (n.d.). Dioxins and PCBs.

- National Center for Biotechnology Information. (n.d.). PCBs: structure–function relationships and mechanism of action - PMC.

- PubChem. (n.d.). 2',3,4,4',5-Pentachlorobiphenyl.

- PubChem. (n.d.). 2,3',4,4',5-Pentachlorobiphenyl.

- National Center for Biotechnology Information. (n.d.). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC.

- ProQuest. (n.d.). Enantioselective Toxicity Effects of 2,2',3,5',6-Pentachloro Biphenyl (PCB-95) on Developing Brains in Zebrafish Larvae.

- National Center for Biotechnology Information. (n.d.). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC.

- ScienceDirect. (n.d.). Endocrine disrupting chemicals: Impact on human health, wildlife and the environment.

- National Center for Biotechnology Information. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC.

- Academic OUP. (n.d.). Endocrine Disrupting Chemicals.

- PubChem. (n.d.). 2,3,3',4,6-Pentachlorobiphenyl.

- PubMed. (2004). Developmental exposure to 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107): long-term effects on brain development, behavior, and brain stem auditory evoked potentials in rats. Toxicology Sciences.

- PubMed. (n.d.). PCBs: structure-function relationships and mechanism of action.

- PubMed. (2007). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. Molecular Pharmacology.

- National Center for Biotechnology Information. (n.d.). Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC.

- ProQuest. (2021). Enantioselective Toxicity Effects of 2,2',3,5',6‐Pentachloro Biphenyl (PCB‐95) on Developing Brain.

- PubMed. (n.d.). Induction of Cyp1a-1 and Cyp1a-2 gene expression by a reconstituted mixture of polynuclear aromatic hydrocarbons in B6C3F1 mice.

- National Center for Biotechnology Information. (n.d.). Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC.

- PubMed. (n.d.). Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles.

- National Center for Biotechnology Information. (2024). Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC.

- PubMed. (n.d.). Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics.

- PubChem. (n.d.). 2,3',4',5',6-Pentachlorobiphenyl.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI.

- National Center for Biotechnology Information. (n.d.). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC.

- National Center for Biotechnology Information. (n.d.). Aryl-Hydrocarbon Receptor Activation Regulates Constitutive Androstane Receptor Levels in Murine and Human Liver - PMC.

- Wikipedia. (n.d.). IARC group 1.

Sources

- 1. 2,3,3',4,6-Pentachlorobiphenyl | C12H5Cl5 | CID 93440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioxins and PCBs | EFSA [efsa.europa.eu]

- 5. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Aryl-Hydrocarbon Receptor Activation Regulates Constitutive Androstane Receptor Levels in Murine and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of Cyp1a-1 and Cyp1a-2 gene expression by a reconstituted mixture of polynuclear aromatic hydrocarbons in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective Toxicity Effects of 2,2’,3,5’,6-Pentachloro Biphenyl (PCB-95) on Developing Brains in Zebrafish Larvae - ProQuest [proquest.com]

- 23. Developmental exposure to 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107): long-term effects on brain development, behavior, and brain stem auditory evoked potentials in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

Methodological & Application

Application Note: Advanced Sample Preparation Techniques for the Analysis of Pentachlorobiphenyls

Introduction: The Analytical Challenge of Pentachlorobiphenyls

Pentachlorobiphenyls (PentaCBs) are a subclass of polychlorinated biphenyls (PCBs), a group of persistent organic pollutants (POPs) known for their environmental persistence, bioaccumulation, and toxicity. Accurate quantification of these compounds in diverse matrices—from soil and water to food products and biological tissues—is critical for environmental monitoring and human health risk assessment. The analytical process, however, is fraught with challenges, primarily stemming from the ultra-trace concentrations of PentaCBs and the complexity of the sample matrices in which they are found.

The success of any PentaCB analysis hinges on the efficacy of the sample preparation workflow. This stage is not merely a preliminary step but the very foundation of reliable quantification. Its primary objectives are to quantitatively extract the target analytes from the matrix, remove interfering substances, and concentrate the extract to a level suitable for instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). An inadequate or poorly chosen preparation technique can lead to significant analyte loss, incomplete removal of matrix interferences, and ultimately, inaccurate results.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, field-proven sample preparation techniques for PentaCB analysis. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the analyst to select and optimize methods for their specific application. The protocols described herein are grounded in authoritative standards, such as those from the U.S. Environmental Protection Agency (EPA), and validated by peer-reviewed research.

Core Principles: A Foundation for Robust Method Development

The selection of an appropriate sample preparation strategy is dictated by the physicochemical properties of PentaCBs and the nature of the sample matrix.

-

Analyte Properties: PentaCBs are highly hydrophobic (water-insoluble) and lipophilic (fat-soluble). This governs the choice of extraction solvents; nonpolar or moderately polar organic solvents are required to effectively partition the analytes from the sample matrix. Their chemical stability and semi-volatility make them ideal candidates for GC-based analysis.

-

Matrix Complexity: Sample matrices are rarely benign. Environmental samples (soil, sediment) contain humic acids and other organic matter, while biological tissues and food are rich in lipids. These co-extracted components, known as matrix interferences, can mask analyte signals, contaminate the analytical instrument, and cause ion suppression or enhancement in the mass spectrometer.[1][2] Therefore, a multi-step approach involving both extraction and cleanup is almost always necessary.[3]

-

Trustworthiness through Isotope Dilution: The gold standard for accurate quantification in trace analysis is the isotope dilution technique.[4] This approach involves "spiking" the sample with a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB) prior to extraction.[5] Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and concentration. By measuring the ratio of the native analyte to the labeled standard in the final extract, one can accurately calculate the initial concentration of the native analyte, effectively correcting for any procedural losses or matrix-induced signal variations.[6][7] This self-validating system is a cornerstone of authoritative methods like EPA 1668.[8]

General Analytical Workflow

The overall process can be visualized as a multi-stage funnel, progressively isolating and concentrating the target PentaCBs from the bulk sample.

Caption: General workflow for PentaCB analysis.

Extraction Techniques: Isolating Analytes from Complex Matrices

The choice of extraction technique is the most critical decision in the sample preparation workflow. It is primarily dictated by the sample matrix (solid vs. liquid) and desired throughput.

Pressurized Liquid Extraction (PLE) for Solid Samples

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid matrices like soil, sediment, and tissues.[9][10]

-

Principle of Causality: PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi).[10] This combination dramatically improves extraction efficiency. The high temperature increases the solubility of PentaCBs in the solvent and decreases solvent viscosity, allowing for better penetration into the matrix pores. The high pressure keeps the solvent in a liquid state above its boiling point, enabling these high-temperature extractions. This process is significantly faster and requires substantially less solvent than traditional methods like Soxhlet.[11]

-

Workflow & Protocol: The process is typically automated, combining extraction, filtration, and sometimes concentration into a single seamless operation.[9]

Caption: Pressurized Liquid Extraction (PLE) workflow.

Protocol: PLE for PentaCBs in Soil

-

Sample Preparation: Mix 10 g of homogenized soil with an equal amount of diatomaceous earth (a dispersant that prevents clumping).

-

Fortification: Add a known quantity of ¹³C-labeled PCB surrogate standard solution directly onto the sample mixture and allow the solvent to evaporate briefly.

-

Cell Loading: Transfer the spiked sample into a stainless-steel extraction cell. Fill any void space with clean sand or diatomaceous earth.

-

Extraction: Place the cell into the automated PLE system. Perform the extraction using a suitable solvent mixture (e.g., 1:1 hexane:acetone) at elevated temperature and pressure (e.g., 120°C, 1500 psi) for two static cycles of 5 minutes each.[12]

-

Collection: The extract is automatically transferred to a collection vial. The system purges the cell with nitrogen gas to recover the maximum amount of solvent.

-

Next Steps: The collected extract is now ready for cleanup and concentration.

Solid-Phase Extraction (SPE) for Aqueous Samples

Solid-Phase Extraction (SPE) is the method of choice for isolating nonpolar analytes like PentaCBs from aqueous matrices.[13][14] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, elimination of emulsions, and potential for automation.[15]

-

Principle of Causality: SPE is a form of digital chromatography. The aqueous sample is passed through a cartridge packed with a solid adsorbent (the stationary phase). Due to their hydrophobicity, PentaCBs have a high affinity for nonpolar stationary phases (like C18-bonded silica) and are retained, while the polar water matrix passes through to waste. The retained analytes are then eluted with a small volume of an organic solvent. The choice of a C18 sorbent is based on the "like-attracts-like" principle, where the nonpolar alkyl chains of the C18 phase strongly attract the nonpolar PCB molecules.[16]

-

Workflow & Protocol:

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Protocol: SPE for PentaCBs in Water

-

Sample Preparation: To a 1 L water sample, add ¹³C-labeled PCB surrogates. Adjust the pH to <2 with sulfuric acid.[16] This step improves the recovery of some congeners.[13]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 10 mL of acetone and 10 mL of reagent water. Do not allow the sorbent to go dry.

-

Sample Loading: Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Sorbent Drying: After loading, draw a vacuum through the cartridge for 15-20 minutes to remove all residual water. This step is critical for ensuring efficient elution.

-

Analyte Elution: Elute the retained PentaCBs by passing a small volume of elution solvent (e.g., 2 x 5 mL of 1:9 acetone:n-hexane) through the cartridge into a collection tube.[13]

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

QuEChERS for Food and Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the analysis of contaminants in complex food and biological samples.[17] Originally developed for pesticides, its application has been successfully extended to PCBs.[18][19]

-

Principle of Causality: QuEChERS is a two-step process. First, a salting-out liquid-liquid extraction is performed. The sample is homogenized with a polar, water-miscible solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate and sodium chloride). The addition of salts induces phase separation between the acetonitrile and the water present in the sample, driving the moderately polar PentaCBs into the acetonitrile layer.[19] The second step is dispersive solid-phase extraction (d-SPE) for cleanup. A portion of the acetonitrile extract is mixed with a sorbent (e.g., C18 and primary secondary amine, PSA) to remove interferences like fatty acids and pigments.

-

Workflow & Protocol:

Caption: QuEChERS workflow for complex matrices.

Protocol: QuEChERS for PentaCBs in Fish Tissue

-

Extraction: Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Fortification & Extraction: Add ¹³C-labeled PCB surrogates, followed by 20 mL of acetonitrile.[19]

-

Partitioning: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 2 g of sodium chloride (NaCl). Cap tightly and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while NaCl aids in phase separation.[17]

-

Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

-

Cleanup (d-SPE): Transfer a 10 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, C18, and PSA sorbents.

-

Final Centrifugation: Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

-

Analysis: The final supernatant is ready for direct injection or further concentration before GC-MS analysis.

Comparative Summary of Extraction Techniques

The optimal choice of technique depends on a balance of factors including matrix type, required sensitivity, sample throughput, and available resources.

| Technique | Typical Matrices | Advantages | Disadvantages | Typical Recovery & RSD |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissues, Solid Waste | Fast, automated, low solvent use, high efficiency.[10][12] | High initial instrument cost. | 71-117% Recovery, 1.7-7.3% RSD[12] |

| Solid-Phase Extraction (SPE) | Water (drinking, surface, waste) | Low solvent use, automation-friendly, no emulsions.[15] | Can clog with high-particulate samples. | 70-127% Recovery, 0.5-13% RSD[15] |

| QuEChERS | Food (Dairy, Meat), Biological Tissues | Fast, simple, cheap, uses minimal solvent, effective cleanup.[17][18] | May have lower recovery for very nonpolar compounds. | 95-102% Recovery, <9% RSD[17][18] |

| Soxhlet Extraction | Soil, Sediment (Reference Method) | Exhaustive, well-established.[3] | Very slow, high solvent consumption, labor-intensive.[9] | N/A (Often used as benchmark) |

Conclusion

The successful analysis of pentachlorobiphenyls is critically dependent on a well-designed and meticulously executed sample preparation strategy. Modern techniques such as Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE), and QuEChERS offer significant improvements in speed, efficiency, and solvent reduction over traditional methods. The choice of method must be tailored to the specific sample matrix.

Regardless of the chosen extraction technique, the principles of scientific integrity demand a self-validating system. The use of isotope dilution, as prescribed in authoritative methods like EPA 1668, is paramount for achieving the highest level of accuracy and trustworthiness in results. By understanding the causality behind each procedural step—from solvent choice to cleanup sorbent selection—the analytical scientist can develop robust and reliable methods to meet the ever-increasing demand for high-quality environmental and safety data.

References

-

Kim, M., et al. (2009). Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection. Journal of Chromatographic Science, 47(8), 681-8. Available at: [Link]

-

ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Available at: [Link]

-

Amptius. (n.d.). EPA Method 1668C Instrumentation Guide. Available at: [Link]

-

Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Publication No. 15-09-052. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs), Chapter 7: Analytical Methods. Available at: [Link]

-

Kiani, F., et al. (2023). Analysis of polychlorinated biphenyls (PCBs) in dairy products by modified QuEChERS/GC-QqQ-MS/MS method: A risk assessment study. Food Science & Nutrition, 11(8), 4647-4657. Available at: [Link]

-

MicroCare. (n.d.). 4 Types of PCB Contamination and How to Remove Them. Available at: [Link]

-

Nakata, H., et al. (2002). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. Journal of Environmental Monitoring, 4(4), 577-84. Available at: [Link]

-

Chen, J., et al. (2019). [Determination of polychlorinated biphenyls in water by stable isotope dilution through automatic solid-phase extraction membrane coupled to gas chromatography-mass spectrometry]. Wei Sheng Yan Jiu, 48(2), 310-314. Available at: [Link]

-

U.S. Environmental Protection Agency. (2014). Alternate PCB Extraction Methods and Amendment to the PCB Cleanup and Disposal Regulations. Presentation. Available at: [Link]

-

Yurdakok-Dikmen, B., et al. (2016). Determination of Selected Polychlorinated Biphenyl Residues in Meat Products by QuEChERS Method Coupled with Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 9, 2125–2133. Available at: [Link]

-

Shahsavari, S., et al. (2022). Measurement of polychlorinated biphenyls in different high consumption canned foods, using the QuEChERS/GC-MS method. Toxicology Reports, 9, 1422-1428. Available at: [Link]

-

Wang, Y., et al. (2016). Determination of 20 polychlorinated biphenyls in fish samples by gas chromatography-triple-quadrupole mass spectrometry isotope dilution method. Chinese Journal of Chromatography. Available at: [Link]

-

New Jersey Department of Environmental Protection (NJDEP). (n.d.). Delaware River Estuary Stage 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. Available at: [Link]

-

Circuitbread. (2024). Cleaning Circuit Boards: A Complete Guide for Engineers and Technical Professionals. Available at: [Link]

-

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by GC/LRMS-SIM. Available at: [Link]

-

Tondeur, Y. (2012). How to Ensure Accurate Measurement of Dioxins and PCBs. LCGC International. Available at: [Link]

-

Petrou, P., et al. (2021). An Optimized and Validated QuEChERS-Based Method for the Determination of PCBs in Edible Aquatic Species. Molecules, 26(16), 4983. Available at: [Link]

-

ResearchGate. (n.d.). Example of mass spectra comparison for pentachlorobiphenyl between Torion Guardion-8 GC-MS data (top) with NIST database (bottom). Available at: [Link]

-

Khoshnamvand, N., et al. (2024). Multivariate Optimization and Validation of a Modified QuEChERS Method for Determination of PAHs and PCBs in Grilled Meat by GC-MS. Toxics, 12(1), 32. Available at: [Link]

-

U.S. Environmental Protection Agency. (2023). Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Available at: [Link]

-

PCBWay. (2014). PCB Cleanup Methods. Available at: [Link]

-

SCIEX. (2023). What is matrix effect and how is it quantified?. Available at: [Link]

-

AZoM. (2024). Streamlined Soil Extraction for Semi-Volatile Organics. Available at: [Link]

-

Lab Manager. (2022). Accelerated Solvent Extraction and Evaporation Method for Determination of PCBs in Soil. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Pentachlorophenol, Method no.: 39. Available at: [Link]

-

Biotage. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Application Note. Available at: [Link]

-

Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Available at: [Link]

-

Fabbri, D., et al. (2022). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. Environmental Science and Pollution Research, 29, 87816–87825. Available at: [Link]

-

ResearchGate. (n.d.). Mean matrix effect EM and its corresponding CV calculated for each PCB. Available at: [Link]

-

Le, J. (2014). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Preedy, V. (eds) Handbook of Food Analysis. Humana Press. Available at: [Link]

-

Thermo Fisher Scientific. (2015). Analysis of polychlorinated biphenyls (PCBs) by GC/MS using EPA method 608. Available at: [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]

-

Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]

-

Hrouzková, S. (2014). Sample preparation procedures for analysis of organochlorinated pollutants and PAHs in surface water samples. Acta Chimica Slovaca, 7(2), 116-126. Available at: [Link]

-

Slideshare. (n.d.). Matrix Effect. Available at: [Link]

Sources

- 1. What is matrix effect and how is it quantified? [sciex.com]

- 2. bataviabiosciences.com [bataviabiosciences.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. amptius.com [amptius.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Accelerated Solvent Extraction and Evaporation Method for Determination of PCBs in Soil - AnalyteGuru [thermofisher.com]

- 11. azom.com [azom.com]

- 12. Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. weber.hu [weber.hu]

- 14. unitedchem.com [unitedchem.com]

- 15. [Determination of polychlorinated biphenyls in water by stable isotope dilution through automatic solid-phase extraction membrane coupled to gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. unitedchem.com [unitedchem.com]

- 17. Analysis of polychlorinated biphenyls (PCBs) in dairy products by modified QuEChERS/GC‐QqQ‐MS/MS method: A risk assessment study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of polychlorinated biphenyls in different high consumption canned foods, using the QuEChERS/GC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Gas Chromatography (HRGC) for the Definitive Separation and Quantification of Polychlorinated Biphenyl (PCB) Congeners

Abstract

This guide provides a comprehensive framework for the analysis of all 209 polychlorinated biphenyl (PCB) congeners using high-resolution gas chromatography (HRGC), primarily coupled with high-resolution mass spectrometry (HRMS). Moving beyond outdated Aroclor-based methods, this document details the scientific rationale and step-by-step protocols for congener-specific quantification, which is critical for accurate toxicological risk assessment. We will explore the causality behind critical experimental choices, from sample preparation and column selection to instrument calibration and data validation, with a focus on methodologies aligned with U.S. EPA Method 1668. The protocols herein are designed to establish a self-validating system for producing defensible, high-quality data for researchers, environmental scientists, and regulatory bodies.

Introduction: The Shift from Aroclors to Congener-Specific Analysis

For decades, PCBs were quantified as commercial mixtures known as Aroclors. This approach is fundamentally flawed because environmental weathering and metabolic processes alter the composition of PCB mixtures, making them no longer resemble the original Aroclor formulations[1]. More importantly, the toxicity of PCBs varies dramatically among the 209 possible congeners. A small subset, known as "dioxin-like" PCBs, exhibit toxicity on a level similar to dioxins and are of high concern for risk assessment.[2][3]

Regulatory bodies and environmental monitoring programs now increasingly mandate congener-specific analysis to accurately assess health risks and environmental impact. Methods like U.S. EPA Method 1668 are designed to determine the concentration of all 209 PCB congeners, including the 12 dioxin-like congeners designated as toxic by the World Health Organization (WHO), at ultra-trace levels (parts-per-trillion or lower).[2][3][4] This application note is grounded in the principles of such high-resolution methods.

The Analytical Imperative: HRGC Coupled with HRMS

The analysis of 209 congeners, many of which are isomers, presents a significant chromatographic challenge. The combination of High-Resolution Gas Chromatography (HRGC) and High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this task.[5][6][7]

-

Why HRGC? The use of long, narrow-bore capillary columns is essential for the chromatographic separation of a substantial number of the 209 congeners.[8] The choice of stationary phase is the most critical parameter in achieving the desired separation.

-

Why HRMS? High-resolution mass spectrometry is required to achieve the necessary selectivity and sensitivity.[5] An HRMS instrument operating at a resolving power of ≥10,000 can differentiate target PCB congeners from matrix interferences that have the same nominal mass, thereby reducing false positives and achieving the ultra-low detection limits required.[5][9] This is particularly crucial for analyzing complex environmental matrices like soil, sediment, and biological tissues.[4][10]

Capillary Column Selection: The Core of Separation

While no single column can resolve all 209 congeners, specific stationary phases have been developed to optimize the separation of toxicologically significant and co-eluting congeners.[11] The choice of column is a balance between separation efficiency for key congeners and analytical run time.

| Column Phase | Typical Dimensions | Key Characteristics & Use Cases | References |

| SPB®-Octyl | 60 m x 0.25 mm ID, 0.25 µm | Specified in EPA Method 1668; provides adequate resolution for approximately 125 individual congeners.[2][3][12] | [2],[12],[3] |

| HT8-PCB | 60 m x 0.25 mm ID, 0.15 µm | An 8% Phenyl Polycarborane-siloxane phase with a unique selectivity based on ortho ring substitution and boiling point. Excellent for resolving many co-eluting congeners and stable at high temperatures.[1][13] | [1],[13] |

| Rtx®-PCB | 30-60 m x 0.25/0.32 mm ID | A proprietary crossbond phase designed specifically for PCB analysis, offering unique separations compared to traditional 5% phenyl phases.[11][14][15] | [11],[14],[15] |

| DB-5 / HP-5ms | 30 m x 0.25 mm ID, 0.25 µm | A common, low-polarity (5% phenyl) phase. While not ideal for resolving all critical pairs, it is often used in dual-column setups for confirmation.[16] | [16] |

Experimental Workflow: From Sample to Data

A robust and reproducible workflow is paramount for achieving low detection limits and ensuring data integrity. The process involves meticulous sample preparation, extraction, and multi-step cleanup prior to instrumental analysis.[4][8]

Caption: General workflow for PCB congener analysis.

Detailed Protocols

Protocol: Sample Extraction and Cleanup

Causality: The goal of this multi-step process is to isolate the PCBs from a complex sample matrix. Lipids, biogenic materials, and other chlorinated compounds (like pesticides) can interfere with analysis or damage the analytical column. Each cleanup step targets a specific class of interferences. This protocol is a generalized workflow; specific matrices may require specialized steps.[8][17]

-

Sample Fortification: Accurately weigh the sample (e.g., 10 g of soil, 1 L of water). Spike the sample with a known amount of ¹³C₁₂-labeled PCB extraction (surrogate) standards. These standards monitor the efficiency of the entire preparation and cleanup process.[1]

-

Extraction:

-

Concentration: Carefully concentrate the raw extract using a rotary evaporator or nitrogen evaporation system. Crucial: Avoid evaporating to dryness to prevent loss of volatile congeners.

-

Lipid Removal (for tissues/high-fat matrices): Perform Gel Permeation Chromatography (GPC) or a sulfuric acid wash to remove lipids, which can severely interfere with the analysis.[8]

-

Interference Removal: Pass the extract through a multi-layered silica gel or Florisil column. Layers can include acidic silica, basic silica, and neutral alumina to remove various polar interfering compounds.[17][18]

-

Fractionation (for dioxin-like PCBs): For ultra-low detection of planar (non-ortho) PCBs, use an activated carbon column. This step separates the planar congeners from the more abundant non-planar and mono-ortho congeners.[8]

-

Final Concentration: Concentrate the final, cleaned extract to a small volume (e.g., 20-50 µL) in a nonane keeper.[17] Just before injection, add the ¹³C₁₂-labeled injection internal standard (recovery standard) to the final extract. This standard is used to calculate the absolute recovery of the extraction standards.[1]

Protocol: HRGC-HRMS Instrumental Analysis

Causality: The instrument parameters are optimized to achieve the best possible separation of congeners within a reasonable timeframe while ensuring the mass spectrometer operates with sufficient resolution and sensitivity to detect picogram or femtogram levels. The use of Selected Ion Monitoring (SIM) dramatically increases sensitivity by only monitoring for the specific m/z values of target congeners.

| Parameter | Typical Setting | Rationale / Senior Scientist Insight |

| GC System | High-Resolution GC with Split/Splitless Injector | A system capable of precise temperature and pressure control is mandatory. Splitless injection is used to transfer the maximum amount of analyte onto the column for trace analysis.[1][12] |

| Column | HT8-PCB, 60m x 0.25mm, 0.15µm | This phase provides excellent separation of critical pairs. A 60m length is necessary for resolving the large number of congeners. |